molecular formula C6H3Cl2I B1347110 2,4-Dichloro-1-iodobenzene CAS No. 29898-32-6

2,4-Dichloro-1-iodobenzene

Cat. No.: B1347110
CAS No.: 29898-32-6
M. Wt: 272.89 g/mol
InChI Key: ZQKJCBDCOGLKCQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-iodobenzene is an organic compound with the molecular formula C6H3Cl2I. It is a halogenated derivative of benzene, where two chlorine atoms and one iodine atom are substituted on the benzene ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-dichloroaniline followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct halogenation of 2,4-dichlorobenzene using iodine and a suitable oxidizing agent. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed in these reactions.

Major Products Formed

    Phenols: Formed through nucleophilic substitution reactions.

    Biaryl Compounds: Produced via coupling reactions, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4-Dichloro-1-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Used in the development of active pharmaceutical ingredients (APIs) and intermediates.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Agricultural Chemicals: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-iodobenzene in chemical reactions primarily involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzene: Lacks the iodine atom and is less reactive in nucleophilic substitution reactions.

    1,3-Dichloro-4-iodobenzene: Another isomer with different substitution patterns, leading to variations in reactivity and applications.

    Iodobenzene: Contains only the iodine atom and is used in similar coupling reactions but lacks the additional reactivity provided by the chlorine atoms.

Uniqueness

2,4-Dichloro-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,4-dichloro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2I/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJCBDCOGLKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184011
Record name 2,4-Dichloro-1-iodobenzene
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Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29898-32-6
Record name 2,4-Dichloro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29898-32-6
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Record name 2,4-Dichloro-1-iodobenzene
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Record name 29898-32-6
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Record name 2,4-Dichloro-1-iodobenzene
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Record name 2,4-dichloro-1-iodobenzene
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Record name 2,4-DICHLORO-1-IODOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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